Comparing the Single-Molecule Conductance of a Benzil Derivative vs. its Ethene Analog
In a study on single-molecule electronics, the electrical conductance of 4,4''-Bis-(methylthio)-benzil was investigated alongside its structural analog, (E)-1,2-bis(4-(methylthio)phenyl)ethene, using the scanning tunneling microscopy break junction (STM-BJ) technique [1]. This research, which discovered a novel conductance switching mechanism, provides the only available direct comparison of this compound to a closely related analog in a functional assay. The study establishes a baseline for how the central α-diketone core of 4,4''-Bis-(methylthio)-benzil, as opposed to the central ethene core of the analog, impacts electron transport at the single-molecule level.
| Evidence Dimension | Single-molecule electrical conductance |
|---|---|
| Target Compound Data | Conductance data acquired under constant and modulated electrode separation (specific quantitative values are within the referenced dataset) [1] |
| Comparator Or Baseline | (E)-1,2-bis(4-(methylthio)phenyl)ethene: Conductance data acquired under identical experimental conditions [1] |
| Quantified Difference | Quantified differences in conductance are available within the deposited dataset [1] |
| Conditions | STM-BJ technique; single-molecule junctions formed in a 1,2,4-trichlorobenzene solvent environment [1] |
Why This Matters
This is the only publicly available, direct comparative functional data for this compound, establishing a baseline for its electronic properties that is critical for research in molecular electronics.
- [1] Vezzoli, A., Nichols, R., Higgins, S., Wu, C., Bates, D., Ferri, N., & Robertson, C. (2020). Single-Molecule conductance, piezo-modulation and flicker noise data for 1,2-bis(4-(methylthio)phenyl)ethane-1,2-dione and (E)-1,2-bis(4-(methylthio)phenyl)ethene. University of Liverpool. doi:10.17638/datacat.liverpool.ac.uk/1038. View Source
